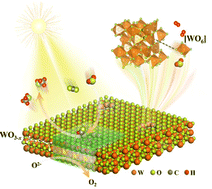Pit-embellished low-valent metal active sites customize CO2 photoreduction to methanol†
EES Catalysis Pub Date: 2022-11-11 DOI: 10.1039/D2EY00029F
Abstract
Customizing catalytic reaction pathways by precisely designing the metal active sites and electron–hole separated channels of metal oxides to simultaneously achieve a high yield and selectivity of photocatalytic CO2 reduction to liquid fuel remains a challenge. Herein, we for the first time propose that low-valent tungsten sites favor the formation of key CHO* intermediates for highly selective photocatalytic reduction of CO2 to CH3OH. In situ spectroscopic results and DFT calculations demonstrate that coordinately unsaturated low-valent W sites near the tungsten trioxide (denoted WO3−x) pits serve as catalytic sites and electron capture sites enabling the adsorbed CO2 to selectively form a predominant lower-energy *CHO intermediate instead of *CO, thereby triggering a unique reaction pathway for CO2 reduction to CH3OH. Accordingly, the optimal WO3−x delivers a notable CH3OH selectivity of up to 86% with a high evolution rate of 17 μmol g−1 h−1 under sunlight irradiation. This work highlights how low-valent metal active sites in the surface pits can be controlled at the atomic-level to customize the CO2 reduction reaction (CO2RR) pathway to generate valuable liquid fuels.


Recommended Literature
- [1] Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective†‡
- [2] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst
- [3] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [4] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [5] Contents
- [6] Universality in size-driven evolution towards bulk polarizability of metals†
- [7] Progress in the mechanical modulation of cell functions in tissue engineering
- [8] Nyholm Memorial Lecture. Growth, change, and challenge
- [9] A facile fabrication of sepiolite mineral nanofibers with excellent adsorption performance for Cd2+ ions
- [10] The discovery of antibacterial agents using diversity-oriented synthesis
Journal Name:EES Catalysis
Research Products
-
CAS no.: 112076-61-6
-
CAS no.: 141807-57-0









